4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a benzothiazole ring system with methoxy groups at the 4 and 6 positions and a cyano group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminothiazole derivatives with suitable electrophiles in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the methoxy or cyano groups can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in biological studies to investigate its interactions with biological targets.
Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals.
Industry: It is used in the chemical industry for the production of various chemical products.
Mechanism of Action
The mechanism by which 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile can be compared with other similar compounds, such as:
5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile: Similar structure but with a different position of methoxy groups.
4,7-Dimethoxybenzo[d]thiazole-2-carbonitrile: Similar structure but with methoxy groups at different positions.
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile: Similar heterocyclic structure but with an oxazole ring instead of a thiazole ring.
Properties
IUPAC Name |
4,6-dimethoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-13-6-3-7(14-2)10-8(4-6)15-9(5-11)12-10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBNMHRYBZROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663377 | |
Record name | 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-40-5 | |
Record name | 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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